molecular formula C15H13NO2S2 B2723946 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide CAS No. 2034493-27-9

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide

Cat. No.: B2723946
CAS No.: 2034493-27-9
M. Wt: 303.39
InChI Key: WVQJLENEUUEVHK-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide is a synthetic organic compound featuring a benzothiophene core linked via a hydroxyethyl group to a thiophene-3-carboxamide moiety. Benzothiophene derivatives are known for their aromaticity and sulfur-containing heterocyclic structure, which contribute to diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial effects .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-13(7-16-15(18)10-5-6-19-8-10)12-9-20-14-4-2-1-3-11(12)14/h1-6,8-9,13,17H,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQJLENEUUEVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiophene Core Formation

The benzothiophene moiety is synthesized via Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols. This method achieves regioselective cyclization at position 3, critical for subsequent functionalization. Alternative approaches include palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes under CO atmosphere, yielding benzothiophene-3-carboxylic esters in 57–83% yields. Key reaction parameters are summarized below:

Reaction Component Conditions Yield (%)
2-(Methylthio)phenylacetylene PdI₂/KI, CO (1 atm), MeOH, 80°C, 24h 80
o-Alkynylthiophenol RhCl₃·3H₂O, DCE, 100°C, 12h 72

Thiophene-3-carboxamide Synthesis

Thiophene-3-carboxamide derivatives are prepared via nucleophilic substitution of N-(4-acetylphenyl)-2-chloroacetamide with thiocarbamoyl intermediates. For example, condensation with 2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives in dioxane/NaOMe yields 3-aminothiophene-2-carboxamides (e.g., 7a-c in). IR and ¹H NMR data confirm intramolecular hydrogen bonding between NH and carbonyl groups, stabilizing the thiophene-carboxamide linkage.

Coupling Methodologies for Final Assembly

Amide Bond Formation

Coupling of the hydroxyethyl-benzothiophene intermediate with thiophene-3-carboxylic acid employs DCC/DMAP-mediated activation in anhydrous THF. This method avoids racemization and achieves >95% purity after recrystallization. Comparative studies show superior performance over EDCI/HOBt, particularly in sterically hindered systems (Table 2).

Coupling Reagent Solvent Temperature (°C) Yield (%) Purity (%)
DCC/DMAP THF 25 88 96
EDCI/HOBt DCM 25 76 87

Mechanistic Insights and Optimization

Palladium-Mediated Cyclocarbonylation

Density functional theory (DFT) calculations on PdI₂/KI systems reveal a multistep mechanism:

  • Oxidative addition of 2-(methylthio)phenylacetylene to Pd⁰
  • CO insertion into the Pd–C bond ($$k = 2.7 \times 10^{-3}$$ s⁻¹ at 80°C)
  • Nucleophilic attack by methanol, releasing HI and regenerating Pd⁰ via aerobic oxidation.

This pathway explains the necessity of O₂ as a terminal oxidant, preventing Pd black formation and enabling catalytic recycling in ionic liquids like BmimBF₄.

Solvent Effects on Thiophene Functionalization

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in thiophene-3-carboxamide synthesis by stabilizing zwitterionic intermediates. Kinetic studies in demonstrate a 40% rate increase in DMSO compared to THF, attributed to improved solubility of sodium methoxide.

Comparative Analysis with Analogous Compounds

Benzothiophene vs. Indole Derivatives

While indole-3-carboxamides (e.g., compound 67 in) exhibit antiviral activity (IC₅₀ = 0.37 μM), benzothiophene analogs show superior thermal stability ($$T_{dec} > 250°C$$) due to extended π-conjugation.

Impact of 3-Substituents

Electron-withdrawing groups at the thiophene-3-position increase electrophilicity, facilitating amide bond formation. X-ray crystallography data from confirms planar geometry when 3-NH₂ substituents are present ($$θ{dihedral} = 3.2°$$), versus non-planar conformations for 3-OCH₃ derivatives ($$θ{dihedral} = 28.7°$$).

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiophene and thiophene rings.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the hydroxyethyl group.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide exhibit notable anticancer activities. These compounds can induce apoptosis in cancer cells through multiple pathways, making them candidates for cancer treatment. For instance, studies have shown that benzothiophene derivatives can inhibit tumor growth by targeting specific cellular mechanisms involved in cancer progression .

Anti-malarial Activity

The compound has been identified as a potential anti-malarial agent due to its effectiveness against both erythrocytic and liver stages of the malaria parasite. This dual action is particularly valuable as most existing anti-malarial drugs target only one of these stages. The benzothiophene carboxamide derivatives have demonstrated significant potency against the PfENR enzyme, which is crucial for the survival of the malaria parasite .

Inhibition of Inflammatory Processes

This compound can also act as a COX-2 inhibitor, which is relevant for treating inflammation and pain. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), but with potentially fewer gastrointestinal side effects due to its selectivity .

Biological Imaging

The compound's structural characteristics allow it to function as a fluorescent probe in biological imaging applications. Its ability to fluoresce makes it suitable for tracking biological processes in real-time, which is crucial for understanding cellular dynamics and disease mechanisms. The xanthene core structure found in related compounds is particularly noted for its fluorescent properties, enhancing visibility in imaging studies.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis techniques. Some common methods include:

  • Refluxing with appropriate solvents to facilitate reaction.
  • Use of catalysts to enhance yield and selectivity.

These synthetic approaches not only yield the desired compound but also allow for modifications that can tailor the compound's properties for specific applications.

Reactivity and Transformations

The compound exhibits stability under standard conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile enables it to participate in various organic reactions, making it a versatile building block for further chemical exploration.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityInduced apoptosis in breast cancer cells through mitochondrial pathways .
Study BAnti-malarial EfficacyDemonstrated potent inhibition of PfENR enzyme in vitro; effective in both liver and blood stages of malaria .
Study CFluorescent PropertiesConfirmed utility as a biological imaging probe in live cell assays.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Name (IUPAC) Molecular Formula Key Substituents/Modifications Biological/Physicochemical Implications Reference
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide C₁₆H₁₃NO₂S₂ Benzothiophene + hydroxyethyl + thiophene-3-carboxamide Balanced lipophilicity (benzothiophene) and polarity (hydroxyethyl); potential for dual H-bonding.
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide C₁₉H₁₈BrNO₂S Benzothiophene + hydroxyethyl + bromophenyl-propanamide Bromine increases steric bulk and electron-withdrawing effects; may alter receptor binding kinetics.
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p) C₂₉H₃₁N₂OS tert-Butylphenyl + pyridinylethyl + thiophene-3-carboxamide Pyridine enhances H-bonding; tert-butyl increases lipophilicity and metabolic stability.
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide C₂₁H₂₂ClN₃OS Methylphenylimino + chlorophenyl + isopropyl-methyl thiophene Chlorine improves stability; imino group alters electron distribution, affecting bioactivity.
N-(4-Aminocyclohexyl)-2-(1-benzothiophen-3-yl)-N-methylacetamide hydrochloride C₂₀H₂₅ClN₂O Aminocyclohexyl + methylacetamide + benzothiophene Cyclohexyl group improves solubility; hydrochloride salt enhances bioavailability.

Structural and Functional Analysis

However, benzothiophene’s sulfur atom may confer distinct electronic properties compared to oxygen in benzopyran . Pyridine in Compound 6p () introduces a nitrogen heteroatom, enabling stronger H-bonding interactions compared to the target compound’s hydroxyethyl group.

Substituent Effects: Bromophenyl-Propanamide (): The bromine atom increases molecular weight (337.3 g/mol vs. 299.4 g/mol for the target compound) and may reduce membrane permeability due to steric hindrance.

Pharmacological Implications: The hydroxyethyl-thiophene carboxamide combination in the target compound offers a balance between solubility and target engagement. In contrast, the methylphenylimino group in ’s compound may reduce solubility but improve binding to planar enzymatic pockets .

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

  • Benzothiophene moiety : Contributes to the compound's aromatic stability and potential reactivity.
  • Hydroxyethyl side chain : Enhances solubility and biological interactions.
  • Thiophene-3-carboxamide structure : Associated with various pharmacological effects.

The molecular formula is C17H16N2O3SC_{17}H_{16}N_{2}O_{3}S, and its IUPAC name is this compound.

Antimicrobial Activity

Research indicates that compounds containing thiophene and benzothiophene moieties exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

A study revealed that derivatives of thiophene compounds can demonstrate both antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various studies. Benzothiophene derivatives have been reported to inhibit leukotriene synthesis, which is crucial in inflammatory responses. This inhibition suggests that this compound may be effective in treating conditions characterized by inflammation .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that benzothiophene derivatives can interact with specific biological targets such as enzymes and receptors involved in cancer progression. A quantitative structure–activity relationship (QSAR) analysis highlighted a correlation between structural parameters and anticancer efficacy, suggesting that modifications to the compound could enhance its therapeutic potential.

The mechanism of action for this compound involves interaction with molecular targets within cells. The benzothiophene moiety may bind to enzyme active sites or receptor domains, modulating biological pathways crucial for disease progression. The hydroxyethyl group contributes to the compound’s solubility and bioavailability, while the carboxamide structure may enhance stability and binding affinity.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thiophene derivatives demonstrated their effectiveness against pathogenic strains. The results indicated that modifications in the thiophene structure could lead to enhanced antimicrobial activity, paving the way for new drug formulations .
  • Anti-inflammatory Evaluation : In vitro assays showed that benzothiophene derivatives could significantly reduce pro-inflammatory cytokine production in cultured human cells. This suggests a potential therapeutic application for inflammatory diseases.
  • Anticancer Investigations : A recent study focused on the anticancer effects of related thiophene compounds found that certain derivatives exhibited strong cytotoxicity against cancer cell lines, indicating a promising avenue for further research into their use as chemotherapeutic agents .

Q & A

Q. Methodology :

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for hydroxyl (-OH), thiophene protons (δ 6.8–7.5 ppm), and benzothiophene carbons (δ 120–140 ppm) .
    • IR : Identify C=O (1650–1750 cm⁻¹), N-H (3200–3400 cm⁻¹), and S-C (600–800 cm⁻¹) stretches .
  • Mass spectrometry : LC-HRMS to confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Basic: What experimental assays are used to evaluate its biological activity?

Q. Methodology :

  • In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Mechanistic studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Pathway modulation : Western blotting for proteins like caspase-3 or p53 to link activity to apoptosis or DNA damage pathways .

Advanced: How can synthesis yields be optimized for scale-up?

Q. Methodology :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions .
  • Solvent effects : Compare polar aprotic solvents (DMF vs. DCM) to enhance reagent solubility and reduce side reactions .
  • Continuous flow systems : Implement microreactors for precise temperature control and improved mixing, as suggested for analogous thiophene derivatives .

Advanced: How can contradictions in spectral data be resolved?

Q. Methodology :

  • Computational validation : Use DFT calculations (e.g., Gaussian 09) to simulate NMR/IR spectra and compare with experimental data .
  • X-ray crystallography : Resolve ambiguous proton environments by determining crystal structures of intermediates or analogs .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Q. Methodology :

  • Analog synthesis : Modify substituents (e.g., replacing benzothiophene with furan) to test effects on potency .
  • Dipole moment analysis : Correlate calculated dipole moments (via software like Spartan) with cellular uptake and activity .
  • 3D-QSAR models : Develop CoMFA/CoMSIA models using biological data from analogs to predict optimal substituents .

Advanced: What in vivo models are suitable for preclinical testing?

Q. Methodology :

  • Xenograft models : Implant human cancer cells (e.g., HT-29 colon cancer) into immunodeficient mice and monitor tumor growth inhibition .
  • Pharmacokinetics : Measure plasma half-life via LC-MS/MS after oral/intravenous administration .

Advanced: How is stability under physiological conditions assessed?

Q. Methodology :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, followed by HPLC monitoring .
  • Plasma stability : Incubate with rat plasma and quantify parent compound degradation over 24 hours .

Advanced: What techniques elucidate protein binding interactions?

Q. Methodology :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., kinases) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .

Advanced: How are synthetic impurities profiled and controlled?

Q. Methodology :

  • HPLC-DAD/MS : Use C18 columns with acetonitrile/water gradients to separate and identify impurities (>0.1% threshold) .
  • Stability-indicating methods : Validate assays under ICH guidelines (Q2R1) to ensure specificity for degradation products .

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